1-(4-Nitrosophenyl)ethan-1-ol
Description
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Properties
CAS No. |
105360-85-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
1-(4-nitrosophenyl)ethanol |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-6,10H,1H3 |
InChI Key |
CDURCCBDIFMVMD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N=O)O |
Synonyms |
Benzenemethanol, alpha-methyl-4-nitroso- (9CI) |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Nitroacetophenone
The reduction of 4-nitroacetophenone to 1-(4-nitrophenyl)ethan-1-ol is a widely employed method in academic and industrial settings. This reaction typically utilizes sodium borohydride (NaBH₄) in ethanol under mild conditions. The mechanism involves the selective reduction of the ketone group to a secondary alcohol while preserving the nitro functionality.
Procedure :
-
Dissolve 4-nitroacetophenone (10 g, 0.056 mol) in 150 mL of anhydrous ethanol at 60°C.
-
Gradually add sodium borohydride (2.5 g, 0.066 mol) in portions over 30 minutes.
-
Stir the mixture at room temperature for 4–6 hours.
-
Quench the reaction with ice-cold water, extract with ethyl acetate, and purify via recrystallization from ethanol.
Yield : 85–90%.
Catalytic Hydrogenation
Industrial-scale production often employs catalytic hydrogenation due to its efficiency and compatibility with continuous processes. Palladium on carbon (Pd/C) or Raney nickel catalysts are used under hydrogen gas (H₂) pressure.
Protocol :
-
Suspend 4-nitroacetophenone (1 kg, 5.6 mol) in methanol (5 L).
-
Add 5% Pd/C (50 g) and pressurize the reactor with H₂ (50 psi).
-
Heat to 80°C and stir for 3–5 hours until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain crude product.
-
Purify via vacuum distillation (b.p. 120–125°C at 0.5 mmHg).
Yield : 92–95%.
Oxidative Coupling of Nitrotoluene Derivatives
Patent US3833667A describes a novel oxidative coupling method for synthesizing nitro-substituted ethanol derivatives . While originally developed for 1,2-di-(nitrophenyl)ethanol, this approach can be adapted for 1-(4-nitrophenyl)ethan-1-ol by modifying reaction conditions.
Key Steps :
-
Solvent System : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Oxidizing Agent : Oxygen gas at 0.1–1.0 MPa pressure.
Example :
-
Dissolve 4-nitrotoluene (46 g, 0.3 mol) in DMSO (160 mL).
-
Add KOH pellets (10 g) and bubble oxygen gas through the solution at 35–40°C for 3 hours.
-
Extract with ether, wash with water, and recrystallize from chloroform.
Hydroxyethylation of Aminophenols
Chinese patent CN104744273A outlines a hydroxyethylation strategy for nitroaromatic ethanolamines, which can be extrapolated to 1-(4-nitrophenyl)ethan-1-ol synthesis .
Process :
-
React 2-amino-5-nitrophenol (25 g, 0.16 mol) with ethylene chlorohydrin (19.3 g, 0.24 mol) in DMF at 100–130°C under 0.1–1.0 MPa pressure.
-
Isolate 2-(3-nitro-6-aminophenoxy)ethanol via filtration.
-
Condense with chloroethyl chloroformate in the presence of calcium carbonate.
Yield : 70–75% after purification .
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| NaBH₄ Reduction | 85–90% | Room temperature | Laboratory | Low waste generation |
| Catalytic Hydrogenation | 92–95% | High pressure, elevated temperature | Industrial | Requires catalyst recycling |
| Oxidative Coupling | 37–40% | Oxygen gas, polar solvent | Pilot scale | Solvent recovery needed |
| Hydroxyethylation | 70–75% | High pressure, DMF | Industrial | High solvent usage |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Nitrosophenyl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or reduction of nitro precursors. For example, a nitroso intermediate was obtained by reacting 4-nitrosophenyl derivatives with ethanolamine under reflux conditions, achieving 85% yield after 4 days . Sodium borohydride (NaBH₄) in ethanol is effective for reducing nitroso precursors, but catalytic hydrogenation (e.g., Pd/C) may offer better selectivity for lab-scale synthesis . Key variables include temperature (60–80°C), solvent polarity (ethanol or THF), and inert atmospheres to prevent oxidation of the nitroso group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : The nitroso group (-NO) causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for aromatic H) and carbons (δ ~150–160 ppm) .
- MS (EI) : Molecular ion peaks (e.g., m/z 337 for a related nitroso compound) and fragmentation patterns confirm the structure .
- IR : Strong N=O stretch near 1500–1520 cm⁻¹ and O-H stretch at ~3300 cm⁻¹ .
Q. What common side reactions occur during the synthesis of this compound, and how can they be mitigated?
- Challenges :
- Oxidation : The nitroso group may oxidize to nitro under aerobic conditions. Use degassed solvents and nitrogen atmospheres .
- Tautomerism : Nitroso↔oxime tautomerism can complicate analysis. Low-temperature NMR (e.g., 0°C) stabilizes the nitroso form .
- Byproducts : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates target compounds from dimers or oxidized derivatives .
Advanced Research Questions
Q. How does the nitroso group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Mechanistic Insights : The nitroso group acts as a directing group in palladium-catalyzed C-H activation, enabling regioselective functionalization at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under mild conditions (Pd(OAc)₂, K₂CO₃, DMF, 80°C) . However, competing coordination of the nitroso group to the metal catalyst may require ligand optimization (e.g., XPhos) to suppress deactivation .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Data Analysis Framework :
- SAR Studies : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity (e.g., enzyme inhibition) .
- Metabolic Stability : Assess oxidative metabolism using liver microsomes; nitroso derivatives may form reactive intermediates, requiring glutathione trapping assays .
- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction, as chiral centers influence binding affinity .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Computational Protocol :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess protonation states. The nitroso group’s pKa (~4.5) suggests instability in acidic media, favoring nitrosamine formation .
- MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict aggregation or decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
